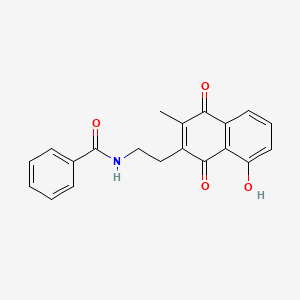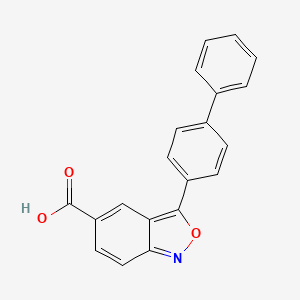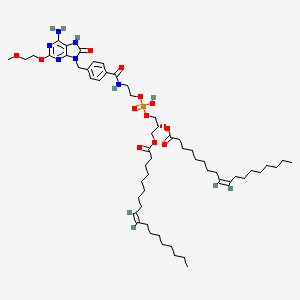![molecular formula C24H23N5O B10854989 5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Demethyl MK-6884 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
N-Demethyl MK-6884 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Demethyl MK-6884 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the M4 mAChR and its role in various chemical processes.
Biology: Used to investigate the biological functions of the M4 mAChR in different cell types and tissues.
Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting the M4 mAChR
Mechanism of Action
N-Demethyl MK-6884 exerts its effects by modulating the activity of the M4 mAChR. This receptor is involved in various signaling pathways in the brain and other tissues. By binding to the receptor, N-Demethyl MK-6884 enhances its activity, leading to increased signaling and potential therapeutic effects .
Comparison with Similar Compounds
N-Demethyl MK-6884 is unique in its potent allosteric modulation of the M4 mAChR. Similar compounds include:
MK-6884: Another potent allosteric modulator of the M4 mAChR.
Other M4 mAChR modulators: Various compounds that modulate the activity of the M4 mAChR, but with different potencies and selectivities
N-Demethyl MK-6884 stands out due to its high potency and selectivity for the M4 mAChR, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C24H23N5O/c1-24(8-2-3-9-24)15-29-14-18(13-27-29)20-7-6-19(11-25)28-22(20)16-4-5-17-12-26-23(30)21(17)10-16/h4-7,10,13-14H,2-3,8-9,12,15H2,1H3,(H,26,30) |
InChI Key |
UJZZUFNAQWAFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CNC5=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


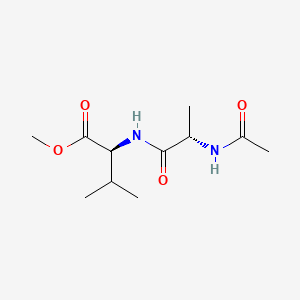
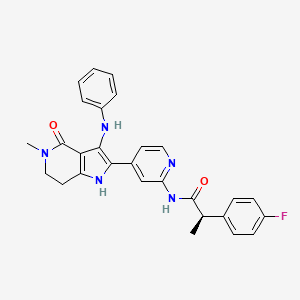

![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)

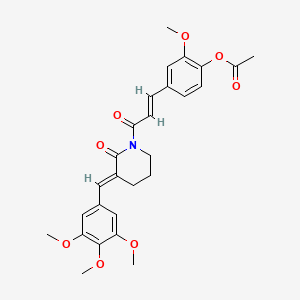
![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)
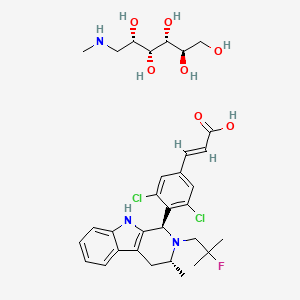
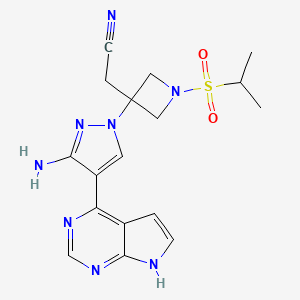
![3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10854985.png)
![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)
